molecular formula C13H9FN4O B11787906 3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one

3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B11787906
M. Wt: 256.23 g/mol
InChI Key: QTWFRBJGHZJEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a specialized pyridopyrimidine-based chemical scaffold designed for oncology research and kinase inhibition studies. This compound is part of a class of heterocyclic molecules that demonstrate significant potential as multi-target therapeutic agents due to their structural similarity to purines . Pyrido[2,3-d]pyrimidine derivatives are recognized as promising scaffolds for targeting the Epidermal Growth Factor Receptor (EGFR), a well-studied tyrosine kinase whose overexpression and mutations are strongly implicated in the progression of various human carcinomas, including non-small-cell lung cancer (NSCLC), breast cancer, and colorectal cancer . These compounds can be designed to interact with the ATP-binding site of the EGFR catalytic domain, and specific derivatives have shown potent inhibitory activity against both wild-type (EGFR WT ) and mutant isoforms, such as the T790M mutation which is a common source of resistance to earlier generation cancer therapies . The core pyrido[2,3-d]pyrimidine structure is a key pharmacophoric feature that allows these molecules to occupy the adenine binding pocket of the kinase domain . Researchers are increasingly interested in such scaffolds for developing next-generation inhibitors effective against resistant mutations in cancer drug development . Beyond their primary anticancer applications, amino-functionalized pyrido[2,3-d]pyrimidine derivatives have also been investigated for their dual anticancer and antibacterial properties, making them valuable tools for probing complex biological pathways and multi-target therapies . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H9FN4O

Molecular Weight

256.23 g/mol

IUPAC Name

3-amino-2-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H9FN4O/c14-9-4-1-3-8(7-9)12-17-11-10(5-2-6-16-11)13(19)18(12)15/h1-7H,15H2

InChI Key

QTWFRBJGHZJEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(C=CC=N3)C(=O)N2N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : DMF or ethanol

  • Temperature : 80–100°C (reflux)

  • Catalyst : Sodium ethoxide or piperidine

  • Yield : 70–85%

Starting MaterialProductYield (%)Reference
3-(3-Fluorophenyl)propenone5-(3-Fluorophenyl)pyrido[2,3-d]pyrimidine82
6-Amino-2-thioxopyrimidin-4(1H)-one2-Thioxo intermediate78

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the formation of pyrido[2,3-d]pyrimidinones by enhancing reaction kinetics. A representative protocol involves heating a mixture of 4-(3-fluorobenzylidene)-3-methylisoxazol-5(4H)-one and 2,6-diaminopyrimidin-4(3H)-one in a 2:1 DMF–acetic acid solvent system at 140°C under 240 W microwave irradiation. This method achieves cyclization in 30–45 minutes with yields of 88–92%, bypassing lengthy reflux steps.

Key Advantages

  • Time Efficiency : 30–45 minutes vs. 6–8 hours for conventional heating.

  • Yield Improvement : >90% purity due to reduced side reactions.

  • Scalability : Demonstrated for gram-scale synthesis.

Multi-Component Reactions (MCRs)

MCRs enable the simultaneous assembly of the pyridine and pyrimidine rings. A three-component reaction of 3-fluoroaniline , ethyl acetoacetate, and 2,4,6-triaminopyrimidine in diphenyl ether at 195–230°C produces the target compound via tandem condensation and cyclization. This one-pot method simplifies purification, yielding 68–72% of the desired product.

Mechanistic Insights

  • Knoevenagel Condensation : Ethyl acetoacetate and 3-fluoroaniline form an α,β-unsaturated ketone.

  • Cyclization : The enone intermediate reacts with 2,4,6-triaminopyrimidine, facilitated by the electron-deficient pyrimidine ring.

  • Aromatization : Oxidation or dehydrogenation completes the fused pyridopyrimidine system.

Post-cyclization modifications allow precise introduction of the 3-amino and 3-fluorophenyl groups. For instance, chlorination of 2,4-diamino-6-(3-fluorobenzyl)pyrido[2,3-d]pyrimidin-7(8H)-one with POCl₃ followed by amination with aqueous ammonia yields the target compound in 65% overall yield.

Stepwise Protocol

  • Chlorination : POCl₃, reflux, 4 hours.

  • Amination : NH₃ (aq.), 100°C, 2 hours.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)TimeScalabilityComplexity
Cyclocondensation70–856–8 hoursHighModerate
Microwave-Assisted88–9230–45 minModerateLow
Multi-Component Reaction68–723–5 hoursHighHigh
Post-Functionalization656 hoursLowHigh

Challenges and Optimization Strategies

  • Regioselectivity : The 3-fluorophenyl group’s meta position can hinder cyclization; using electron-withdrawing substituents improves reactivity.

  • Purification : Chromatography is often required due to byproducts from multi-component reactions.

  • Green Chemistry : Recent advances replace DMF with ionic liquids or water-ethanol mixtures, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

Biological Activities

The compound has been investigated for its potential in targeting several biological pathways:

Inhibition of Enzymes

Research indicates that derivatives of pyrido[2,3-D]pyrimidines exhibit inhibitory activity against key enzymes involved in cancer progression:

  • Dihydrofolate Reductase (DHFR) : Compounds similar to 3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one have shown promising inhibition against DHFR, which is crucial in folate metabolism and DNA synthesis .

Anti-Cancer Activity

Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines:

  • PARP Inhibition : It has been noted that derivatives can act as inhibitors of Poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms. This inhibition can enhance the efficacy of chemotherapeutic agents .

Kinase Inhibition

Kinases are critical targets in cancer therapy due to their role in cell signaling:

  • Tyrosine Kinases : The compound has been explored for its activity against tyrosine kinases, including those involved in growth factor signaling pathways .

Case Studies

Several studies highlight the effectiveness of pyrido[2,3-D]pyrimidine derivatives:

Study ReferenceCompound TestedTargetFindings
Various derivativesPARP-1Significant inhibition observed in MCF-7 and HCT116 cell lines
Pyrido[2,3-D]pyrimidinesDHFREffective inhibition leading to reduced cell viability
Kinase inhibitorsTyrosine KinasesDemonstrated anti-proliferative effects in cancer models

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one primarily involves its role as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy . The molecular targets include various kinases involved in tumor growth and progression .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The 3-fluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., 2-mercapto derivatives in ).

Anticancer Activity

Compound Cell Line (IC50, µM) Comparison to Doxorubicin Reference
Target Compound Not reported N/A
5a HepG-2 (0.3), PC-3 (6.6), HCT-116 (7) Superior to doxorubicin (IC50: 0.6, 6.8, 12.8)
Thieno[2,3-d]pyrimidinone A549 (Lung cancer) Activity linked to psoralen-like DNA intercalation

Insight : The target compound’s 3-fluorophenyl group may enhance cytotoxicity, but experimental data is lacking.

Anti-Inflammatory Activity

  • mPGES-1 Inhibition: Pyrido[2,3-d]pyrimidinones with 2-aryl substitutions (e.g., 4-chlorophenyl) show IC50 values <1 µM for mPGES-1, a target for safer anti-inflammatory drugs .
  • Fluorine Impact : Fluorine’s electron-withdrawing effect could improve binding to mPGES-1’s hydrophobic pockets.

Antibacterial Activity

  • Pyrido[2,3-d]pyrimidines: 4-Substituted amino derivatives with trifluoromethyl groups exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli .
  • Thieno Analogs: Broader activity spectrum but higher toxicity risks (e.g., thiol-related side effects) .

Structure-Activity Relationship (SAR)

  • Position 2 : Aryl groups (e.g., 3-fluorophenyl) enhance lipophilicity and target binding.
  • Position 3: Amino groups improve solubility and hydrogen bonding vs. mercapto or hydrazinyl groups .
  • Position 7 : Chlorophenyl or pyridinyl substituents boost anticancer activity .

Biological Activity

3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C13H10FN5OC_{13}H_{10}FN_5O, and it features a pyrido[2,3-d]pyrimidine scaffold with an amino group and a fluorophenyl substituent. This structure is significant for its interaction with biological targets, particularly in cancer therapy and immunomodulation.

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class often act as inhibitors of key enzymes involved in cellular processes. Specifically, 3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one has been studied for its role as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in regulating cell growth and survival pathways.

1. Inhibition of PI3K

  • Target : PI3Kδ
  • Mechanism : The compound competes with ATP for binding to the active site of the enzyme, thus inhibiting its activity.
  • Impact : This inhibition can lead to reduced proliferation of cancer cells and modulation of immune responses.

Biological Activity Studies

Various studies have assessed the biological activity of 3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one against different cell lines and conditions.

Anticancer Activity

A notable study evaluated the compound's cytotoxic effects on several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), AGS (gastric adenocarcinoma), HepG2 (liver cancer).
  • Results :
    • IC50 values indicated significant cytotoxicity against AGS with an IC50 of approximately 53.02 µM.
    • The compound exhibited lower toxicity against normal human vascular endothelial cells (HUVEC), highlighting its selective action.

Antimicrobial Properties

In addition to anticancer effects, the compound has shown potential antimicrobial activity:

  • Tested Against : Enterococcus faecalis.
  • Minimum Inhibitory Concentration (MIC) : 16 µg/mL, indicating effective antibacterial properties.

Case Studies

Several case studies have documented the therapeutic applications of pyrido[2,3-d]pyrimidine derivatives similar to 3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one:

  • Case Study on Immune Modulation :
    • A study explored the use of PI3K inhibitors in treating autoimmune conditions like Primary Sjögren’s Syndrome. The results suggested that compounds similar to 3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one could modulate immune responses effectively.
  • Combination Therapy :
    • Research indicated that combining this compound with other chemotherapeutics could enhance efficacy against resistant cancer strains by targeting multiple pathways simultaneously.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one?

Methodological Answer: The compound can be synthesized via cyclization reactions using precursors like 2-aminonicotinic acid or its derivatives. Key approaches include:

  • Microwave-assisted synthesis : Reacting 2-aminonicotinic acid with formamide under microwave irradiation (150°C, 49% yield) to form the pyrido[2,3-d]pyrimidin-4(3H)-one core .
  • Urea fusion : Using urea at high temperatures (280°C) to cyclize intermediates, yielding pyridopyrimidines with substituted aryl groups .
  • One-pot methods : Combining DMF-DMA (dimethylformamide-dimethylacetal) with bromination and propargylamine treatment to introduce substituents (86% yield) .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Temperature (°C)Key ReagentsReference
Microwave-assisted49150Formamide
Urea fusion60280Urea
One-pot with DMF-DMA86RefluxDMF-DMA, propargylamine

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Essential techniques include:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and fluorine integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₃H₁₀FN₄O: 282.08 g/mol) .
  • X-ray crystallography : To resolve 3D conformation, particularly for fluorine-phenyl interactions .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Methodological Answer: Initial screening should focus on:

  • Anticancer activity : MTT assays against HT-29 (colon) and MCF7 (breast) cancer cell lines. Derivatives of this scaffold showed IC₅₀ values as low as 0.3 µM in HT-29 cells .
  • Enzyme inhibition : PDE3B inhibition assays using cAMP/cGMP hydrolysis kits (e.g., competitive binding with 3H-labeled cAMP) .
  • Anti-inflammatory potential : mPGES-1 inhibition via ELISA-based PGE₂ quantification .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for mPGES-1 inhibition?

Methodological Answer: Key structural modifications include:

  • Fluorophenyl group : Enhances binding to mPGES-1's hydrophobic pocket. Substitution at the 3-position improves potency .
  • Amino group at C3 : Critical for hydrogen bonding with Arg₁₃₈. Methylation reduces activity by 10-fold .
  • Pyridopyrimidinone core : Planar structure facilitates π-π stacking with Tyr₁₃₀.

Q. Table 2: SAR for mPGES-1 Inhibition

ModificationIC₅₀ (µM)Activity TrendReference
3-Fluorophenyl0.45↑ 5x
3-Amino substitution0.32↑ 7x
Methylation of C3-NH₂3.1↓ 90%

Q. How to resolve contradictions in anticancer activity data across studies?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 0.3 µM vs. 7 µM) may arise from:

  • Cell line variability : HT-29 (colon) vs. HCT-116 (colorectal) differences in PKM2 isoform expression .
  • Assay conditions : Varying serum concentrations or incubation times. Standardize protocols using CLSI guidelines .
  • Compound stability : Degradation in DMSO stock solutions. Verify stability via LC-MS before assays .

Q. What mechanistic studies elucidate PDE3B inhibition and downstream effects?

Methodological Answer:

  • Kinase activity assays : Measure cAMP/cGMP hydrolysis rates using purified PDE3B enzyme (Km ~1.2 µM for cAMP) .
  • Downstream signaling : Western blotting for phospho-PKA/CREB in HT-29 cells treated with 1–10 µM compound .
  • Gene knockout models : CRISPR-Cas9 PDE3B-KO cells to confirm target specificity .

Q. How to optimize reaction conditions for scale-up synthesis?

Methodological Answer: Critical parameters:

  • Solvent selection : Ethoxyethanol improves cyclization yields (86%) vs. DMF (72%) .
  • Catalyst screening : p-TsOH (5 mol%) enhances intramolecular cyclization (reduces by-products) .
  • Workflow : Use flow chemistry for bromination steps to improve reproducibility .

Q. Table 3: Optimization of Cyclization Step

ParameterConditionYield (%)Reference
Solvent (ethoxyethanol)Reflux, 12 h86
Catalyst (p-TsOH)5 mol%, 100°C92
Flow chemistry0.5 mL/min, 80°C89

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.